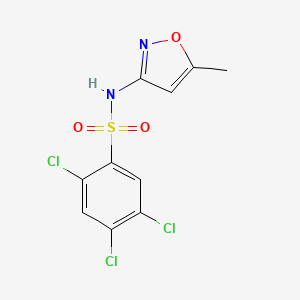

2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O3S/c1-5-2-10(14-18-5)15-19(16,17)9-4-7(12)6(11)3-8(9)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFXLYHRNRKAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The chlorine atoms on the benzene ring can be oxidized to form chlorinated derivatives.

Reduction: : The compound can be reduced to remove chlorine atoms or modify the oxazolyl ring.

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of chlorinated derivatives such as 2,4,5-trichlorobenzoic acid.

Reduction: : Formation of less chlorinated or dechlorinated derivatives.

Substitution: : Formation of various sulfonamide derivatives.

Scientific Research Applications

Overview

2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a synthetic compound recognized for its complex structure and potential biological activities. With a molecular formula of CHClNOS and a molecular weight of approximately 341.6 g/mol, this compound features a benzenesulfonamide core with three chlorine atoms and an oxazole ring, contributing to its diverse applications in scientific research.

Antiviral Activity

Recent studies indicate that this compound exhibits promising antiviral properties, particularly against the Hepatitis C virus. The compound has been shown to interact with the NS5B polymerase enzyme, inhibiting viral replication. This interaction suggests potential as a therapeutic agent in managing Hepatitis C infections .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity. In vitro studies have indicated its effectiveness in inhibiting various bacterial strains, which could position it as a candidate for developing new antibacterial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Chlorination : Utilizing reagents such as thionyl chloride to introduce chlorine atoms at specific positions on the benzene ring.

- Formation of the Oxazole Ring : Cyclization reactions involving appropriate precursors to create the oxazole structure.

- Amidation : Coupling reactions to form the sulfonamide linkage using carbodiimides.

These synthetic routes are critical for optimizing yield and purity in both laboratory and industrial settings .

Case Studies

Several case studies have explored the applications of this compound in various contexts:

- Antiviral Research : A study demonstrated its ability to inhibit Hepatitis C virus replication effectively in cell cultures. The findings suggest that further research could lead to the development of new antiviral therapies based on this compound.

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism by which 2,4,5-trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes. For example, in the case of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing it from catalyzing the polymerization of viral RNA. This inhibition disrupts the viral replication process, making it a potential antiviral agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound is compared to four sulfonamide derivatives with modifications on the benzene ring or oxazole moiety. Key differences are summarized below:

Key Observations:

Electron Effects: Chlorine atoms (electron-withdrawing) in the target compound likely reduce solubility compared to sulfamethoxazole’s 4-NH₂ group (electron-donating) .

Bioactivity: Sulfamethoxazole’s 4-NH₂ group is critical for antimicrobial activity by mimicking p-aminobenzoic acid (PABA), a folate synthesis intermediate in bacteria . Chlorinated analogs (e.g., the target compound) may exhibit altered bioactivity due to steric and electronic effects, though data are lacking.

Synthetic Routes :

Degradation and Environmental Persistence

- Sulfamethoxazole : Susceptible to microbial degradation via ipso-substitution, where the 4-NH₂ group is replaced by hydroxylation .

- Chlorinated Analogs : The 2,4,5-trichloro derivative’s halogen substituents may hinder enzymatic degradation, increasing environmental persistence .

- Methylated Analogs : 2,4,6-Trimethyl groups could reduce solubility and bioavailability, limiting microbial uptake .

Biological Activity

2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a synthetic compound notable for its biological activity, particularly as an inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This compound's structural characteristics contribute to its potential therapeutic applications in virology and medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H7Cl3N2O3S |

| Molecular Weight | 341.598 g/mol |

| CAS Number | 899218-89-4 |

The primary biological activity of this compound is its ability to inhibit the NS5B polymerase of HCV. This enzyme is crucial for the viral replication process. The mechanism involves binding to the active site of the polymerase, which disrupts its function and leads to a decrease in viral replication rates.

Biochemical Pathways

The inhibition of NS5B polymerase affects several biochemical pathways associated with viral replication:

- Viral Replication Pathway : The binding of the compound prevents the synthesis of viral RNA.

- Cellular Effects : In cellular assays, the compound has demonstrated significant antiviral activity against HCV.

Research Findings

Recent studies have provided insights into the biological activity and efficacy of this compound:

- Inhibition Studies :

- Case Study: Crystal Structure Analysis :

- Toxicity Evaluations :

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other compounds in terms of their inhibitory effects on similar targets.

| Compound | Target Enzyme | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| This compound | HCV NS5B Polymerase | ~0.15 | Inhibitor |

| Compound A (e.g., Sofosbuvir) | HCV NS5B Polymerase | ~0.05 | Inhibitor |

| Compound B (e.g., Ribavirin) | Various Viral Targets | ~0.30 | Broad-spectrum |

Q & A

Q. Table 1: Substituent Effects on Bioactivity

| Substituent on Benzene Ring | Biological Activity |

|---|---|

| 2,4,5-Trichloro | Antifungal |

| 4-Trifluoromethyl | Anticancer |

| 2,4,6-Trimethyl | Antibacterial |

Advanced: How do variations in substituents on the benzene ring influence the compound's bioactivity and physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups (Cl, CF) : Enhance electrophilicity, improving binding to enzymes (e.g., dihydrofolate reductase). LogP increases with chlorine, enhancing membrane permeability.

- Steric Effects : Bulky groups (e.g., trimethyl) reduce binding pocket accessibility, lowering activity but improving metabolic stability.

- Solubility : Polar substituents (e.g., -NO) increase aqueous solubility but may reduce bioavailability. Use Hansen solubility parameters for solvent selection .

Advanced: What methodologies are used to study the hydrogen-bonding patterns and their impact on crystal packing?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D = donor, A = acceptor) using Etter’s rules. For example, N–H···O=S motifs often form chains (C(4) graph sets).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H···O contacts) via CrystalExplorer.

- Thermal Analysis (DSC/TGA) : Correlate melting points/decomposition temperatures with packing efficiency .

Advanced: What in vitro assays are recommended to elucidate the mechanism of action, particularly enzyme inhibition?

Methodological Answer:

- Enzyme Inhibition Assays :

- Dihydrofolate Reductase (DHFR) : Monitor NADPH oxidation at 340 nm.

- Tyrosine Kinase (SYK) : Use fluorescence polarization with a phosphopeptide substrate.

- Cellular Assays :

- MIC Evaluation : Broth microdilution (CLSI guidelines) for antimicrobial activity.

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining for anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.